(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a compound belonging to the class of β-lactam antibiotics, specifically cephalosporins. This compound is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections. Its structure includes a β-lactam ring, which is crucial for its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with acetic anhydride. The reaction is carried out in the presence of a base such as triethylamine, under controlled temperature conditions to ensure the stability of the β-lactam ring .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce 7-ACA, followed by chemical modification to introduce the acetamido group. The fermentation process utilizes specific strains of microorganisms that can produce 7-ACA efficiently. The subsequent chemical steps are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the loss of antibacterial activity.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Substitution: The acetamido group can be substituted with other acyl groups to produce different cephalosporin derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions in the presence of β-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: Inactive penicilloic acid derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Various cephalosporin derivatives with modified antibacterial properties.
Scientific Research Applications
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel cephalosporin derivatives.
Biology: Studied for its interactions with bacterial enzymes and cell wall synthesis.
Medicine: Employed in the development of new antibiotics to combat resistant bacterial strains.
Industry: Utilized in the production of cephalosporin antibiotics for pharmaceutical use.
Mechanism of Action
The antibacterial activity of (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is primarily due to its ability to inhibit bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefprozil: Another second-generation cephalosporin with a similar β-lactam structure.
Cefadroxil: A first-generation cephalosporin with a similar mechanism of action.
Cefuroxime: A second-generation cephalosporin with enhanced activity against certain bacteria.
Uniqueness
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific acetamido group, which provides distinct antibacterial properties and spectrum of activity compared to other cephalosporins .
Properties
Molecular Formula |
C10H12N2O4S |
---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c1-4-3-17-9-6(11-5(2)13)8(14)12(9)7(4)10(15)16/h6,9H,3H2,1-2H3,(H,11,13)(H,15,16)/t6-,9-/m1/s1 |
InChI Key |
LKKFYNULQQYBOV-HZGVNTEJSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C)SC1)C(=O)O |
Origin of Product |
United States |
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